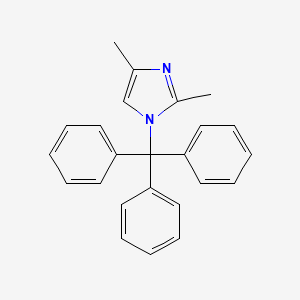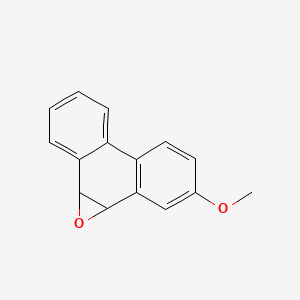
1-(Propan-2-yl)piperidine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)piperidine-4-carbonyl chloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)piperidine-4-carbonyl chloride typically involves the reaction of piperidine derivatives with isopropyl groups and carbonyl chloride. One common method is the acylation of 1-(Propan-2-yl)piperidine with thionyl chloride or oxalyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Propan-2-yl)piperidine-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 1-(Propan-2-yl)piperidine-4-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride formed.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide can be used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)piperidine-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system due to the piperidine moiety.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Propan-2-yl)piperidine-4-carbonyl chloride depends on its application. In organic synthesis, it acts as an acylating agent, transferring its carbonyl chloride group to nucleophiles. In pharmaceuticals, the piperidine moiety can interact with various biological targets, such as receptors and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Propan-2-yl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-(Propan-2-yl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carbonyl chloride group.
1-(Propan-2-yl)piperidine-4-ol: Similar structure but with an alcohol group instead of a carbonyl chloride group.
Uniqueness
1-(Propan-2-yl)piperidine-4-carbonyl chloride is unique due to its reactivity as an acylating agent. The presence of the carbonyl chloride group allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
385831-46-9 |
|---|---|
Fórmula molecular |
C9H16ClNO |
Peso molecular |
189.68 g/mol |
Nombre IUPAC |
1-propan-2-ylpiperidine-4-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-7(2)11-5-3-8(4-6-11)9(10)12/h7-8H,3-6H2,1-2H3 |
Clave InChI |
JTFKAXRVPKHWTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





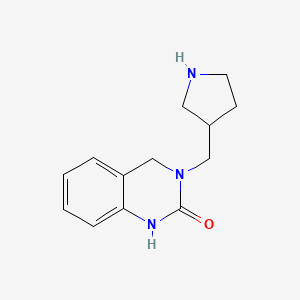
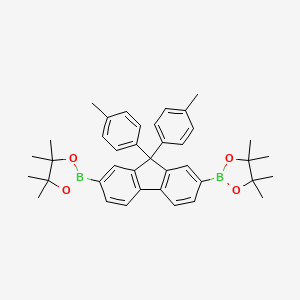

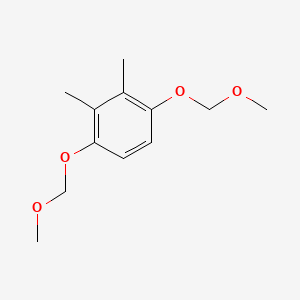
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)


